molecular formula C11H23NO6 B1681948 t-Boc-Aminooxy-PEG3-alcohol CAS No. 252378-66-8

t-Boc-Aminooxy-PEG3-alcohol

Cat. No.: B1681948
CAS No.: 252378-66-8
M. Wt: 265.3 g/mol
InChI Key: MSPPJFIQLDPGQQ-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-alcohol: is a polyethylene glycol derivative containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound for various applications. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to form the free aminooxy group .

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.

Mode of Action

The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein within the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the protein being targeted.

Action Environment

The action of this compound, like all PROTACs, is intracellular . Therefore, factors that influence the intracellular environment, such as pH and the presence of other proteins, could potentially affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Comparison:

    Functional Groups: t-Boc-Aminooxy-PEG3-alcohol contains a hydroxyl group, which allows for further derivatization or substitution reactions. In contrast, t-Boc-Aminooxy-PEG3-amine, t-Boc-Aminooxy-PEG3-azide, and t-Boc-Aminooxy-PEG3-oxyamine contain different functional groups that provide distinct reactivity.

    Applications: The choice of compound depends on the specific application. .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPPJFIQLDPGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 2
Reactant of Route 2
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 3
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 4
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 5
Reactant of Route 5
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 6
t-Boc-Aminooxy-PEG3-alcohol

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